molecular formula C12H16N2O2 B373514 N-cyclopentyl-2-methyl-4-nitroaniline

N-cyclopentyl-2-methyl-4-nitroaniline

Cat. No.: B373514
M. Wt: 220.27g/mol
InChI Key: RVTQLMQWRGQKAH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-4-nitroaniline is a substituted aniline derivative featuring a cyclopentyl group attached to the nitrogen atom, a methyl group at the 2-position, and a nitro group at the 4-position of the aromatic ring. The cyclopentyl substituent likely enhances steric bulk and influences solubility, crystallinity, and nonlinear optical (NLO) behavior compared to smaller N-substituents .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27g/mol

IUPAC Name

N-cyclopentyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C12H16N2O2/c1-9-8-11(14(15)16)6-7-12(9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3

InChI Key

RVTQLMQWRGQKAH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Solubility Key Applications
N-cyclopentyl-2-methyl-4-nitroaniline C₁₂H₁₅N₂O₂ 235.27 N-Cyclopentyl, 2-Me, 4-NO₂ Not reported Likely low in polar solvents Hypothesized NLO applications
N-benzyl-2-methyl-4-nitroaniline (BNA) C₁₄H₁₄N₂O₂ 242.28 N-Benzyl, 2-Me, 4-NO₂ ~120–125 (varies) Soluble in polar aprotic solvents (e.g., acetone) THz generation, NLO crystals
2-Methyl-4-nitroaniline (MNA) C₇H₈N₂O₂ 152.15 N-H, 2-Me, 4-NO₂ 131–133 Soluble in ethanol, benzene Electro-optic materials
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.63 N-Ethyl, 4-Cl, 2-NO₂ Not reported Limited data Intermediate in synthesis
N-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 N-Me, 4-NO₂ 152–154 Soluble in ethanol Spectroscopic studies
Key Observations:
  • Melting Points : MNA and N-methyl-4-nitroaniline exhibit higher melting points (~130–154°C) due to hydrogen bonding (N-H) and planar molecular packing. BNA and the cyclopentyl analog likely have lower melting points due to hindered crystallization from bulky N-substituents .
  • Solubility : BNA’s solubility in polar aprotic solvents (e.g., acetone) is critical for crystal growth , whereas the cyclopentyl analog may require specialized solvent mixtures.

Spectroscopic and Electronic Properties

  • Solvent Effects : Studies on N-methyl-2-nitroaniline and N-methyl-4-nitroaniline reveal that solvent polarity and hydrogen bonding significantly influence absorption maxima. The 4-nitro group in the target compound may exhibit similar solvatochromic shifts, but the cyclopentyl group could reduce solvent interactions due to steric shielding .
  • Vibrational Spectra : The N-H stretching vibration in N-methyl-2-nitroaniline is affected by solvent refractive index . In the cyclopentyl analog, the absence of N-H (replaced by N-cyclopentyl) would eliminate this effect, simplifying spectral interpretation.

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